Cas no 2229449-07-2 (2-1-(1H-indol-6-yl)cyclobutylethan-1-amine)

2-1-(1H-Indol-6-yl)cyclobutylethan-1-amine is a structurally distinct organic compound featuring a cyclobutyl core linked to an indole moiety and a primary amine functional group. This unique scaffold offers potential utility in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. The indole group is known for its prevalence in pharmacologically relevant compounds, while the cyclobutyl ring introduces conformational rigidity, which may enhance binding selectivity. The primary amine provides a versatile handle for further derivatization. This compound is of interest for research applications, including the development of novel therapeutics targeting central nervous system (CNS) disorders or other indole-related pathways. Its well-defined structure ensures reproducibility in synthetic workflows.
2-1-(1H-indol-6-yl)cyclobutylethan-1-amine structure
2229449-07-2 structure
Product Name:2-1-(1H-indol-6-yl)cyclobutylethan-1-amine
CAS No:2229449-07-2
MF:C14H18N2
MW:214.306123256683
CID:5928609
PubChem ID:165851120
Update Time:2025-05-20

2-1-(1H-indol-6-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1H-indol-6-yl)cyclobutylethan-1-amine
    • 2-[1-(1H-indol-6-yl)cyclobutyl]ethan-1-amine
    • 2229449-07-2
    • EN300-1808004
    • Inchi: 1S/C14H18N2/c15-8-7-14(5-1-6-14)12-3-2-11-4-9-16-13(11)10-12/h2-4,9-10,16H,1,5-8,15H2
    • InChI Key: ICPSKQIIWOEAFU-UHFFFAOYSA-N
    • SMILES: NCCC1(C2=CC=C3C=CNC3=C2)CCC1

Computed Properties

  • Exact Mass: 214.146998583g/mol
  • Monoisotopic Mass: 214.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 2-1-(1H-indol-6-yl)cyclobutylethan-1-amine

2-1-(1H-indol-6-yl)cyclobutylethan-1-amine (CAS No: 2229449-07-2)

Introduction to 2-1-(1H-indol-6-yl)cyclobutylethan-1-amine

2-1-(1H-indol-6-yl)cyclobutylethan-1-amine, also known by its CAS registry number 2229449-07-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with an indole moiety and an amine group. The indole ring, a heterocyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds, including serotonin and tryptophan. The presence of the cyclobutane ring introduces additional strain and reactivity, making this compound particularly interesting for both academic research and potential therapeutic applications.

Recent studies have highlighted the potential of cyclobutane-containing compounds in drug design due to their ability to induce specific stereochemical interactions with biological targets. The indole moiety further enhances the compound's bioactivity, as it is known to interact with various receptors and enzymes. This combination makes 2-(1H-indol-6-yloxy)-N-cyclohexylacetamide a promising candidate for exploring new drug leads in areas such as oncology, neurodegenerative diseases, and inflammation.

Structural Features and Synthesis

The synthesis of 2-(1H-indol-6-yloxy)-N-cyclohexylacetamide involves a multi-step process that typically begins with the preparation of the indole derivative. One common approach is the Paal-Knorr synthesis, which utilizes 1,3-dicarbonyl compounds to form indoles under acidic conditions. Once the indole core is established, subsequent reactions are performed to introduce the cyclobutane ring and the amine group. The cyclobutane ring can be synthesized through various methods, including thermal cyclization or transition-metal-catalyzed reactions.

The final product, 2-(1H-indol-6-yloxy)-N-cyclohexylacetamide, is obtained through careful optimization of reaction conditions to ensure high yield and purity. The compound's structure has been confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Biological Activity and Applications

Recent research has demonstrated that cyclobutane-containing indole derivatives exhibit potent biological activity across various systems. For instance, studies have shown that indole-based compounds with strained rings, such as cyclobutane or bicyclic structures, can act as inhibitors of kinases involved in cancer cell proliferation. In particular, cyclobutane-containing indoles have been found to bind effectively to ATP-binding pockets of protein kinases, making them attractive candidates for anti-cancer drug development.

In addition to its potential in oncology, cyclobutane-containing indoles have also shown promise in neurodegenerative diseases such as Alzheimer's disease. The indole moiety's ability to modulate neurotransmitter systems combined with the cyclobutane ring's unique reactivity may provide novel therapeutic avenues for addressing cognitive decline and synaptic dysfunction.

Furthermore, this compound has been investigated for its anti-inflammatory properties. Preclinical studies suggest that it can inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease.

Safety and Toxicological Profile

As with any novel compound intended for therapeutic use, understanding the safety profile of cyclobutane-containing indoles is crucial. Initial toxicological studies indicate that this compound exhibits low acute toxicity in animal models. However, further investigations are required to assess long-term safety, including potential genotoxicity and carcinogenicity.

Preliminary pharmacokinetic studies suggest that this compound has moderate bioavailability following oral administration. Its metabolism appears to involve cytochrome P450 enzymes, which are responsible for phase I biotransformation reactions. Understanding these pathways will be essential for optimizing drug delivery and minimizing adverse effects.

Future Directions and Research Opportunities

The discovery of cyclobutane-containing indoles' biological activity opens up exciting opportunities for further research. Future studies could explore their mechanism of action at molecular levels using techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). Additionally, computational modeling approaches could help predict binding affinities and optimize lead compounds for enhanced potency and selectivity.

Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this class of compounds into clinical candidates. Large-scale synthesis methods need to be developed to support preclinical testing and eventual clinical trials.

In conclusion, 2-(1H-indol

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